molecular formula C25H21N7O4 B2427802 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920414-22-8

3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2427802
CAS No.: 920414-22-8
M. Wt: 483.488
InChI Key: BKBZPUAQMFEJMW-UHFFFAOYSA-N
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Description

3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H21N7O4 and its molecular weight is 483.488. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O4/c1-35-18-8-6-17(7-9-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16-4-2-3-5-20(16)36-25(19)34/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZPUAQMFEJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a chromenone backbone linked to a triazolopyrimidine moiety via a piperazine carbonyl group. This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Recent studies have indicated that compounds similar to this one exhibit various biological activities, including:

  • Anticancer Activity : Many triazolopyrimidine derivatives demonstrate significant cytotoxic effects against different cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects : Certain analogs are being investigated for their potential in treating neurodegenerative diseases.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of triazolopyrimidine exhibit potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). For instance, a related compound showed an IC50 value ranging from 0.3 to 24 µM across different targets, indicating substantial potency .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds targeting EGFR and VEGFR2 have shown dual inhibitory effects, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence biological activity. For example, the introduction of methoxy groups enhances lipophilicity and bioavailability, which are crucial for improved anticancer efficacy .

Data Table of Biological Activities

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.5EGFR Inhibition
Compound BHCT1161.0Dual EGFR/VGFR2 Inhibition
Compound CHePG-25.0Apoptosis Induction
Compound DA-54910.0Cell Cycle Arrest

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H25N7O2C_{21}H_{25}N_{7}O_{2} with a molecular weight of approximately 407.5 g/mol. The compound features a triazolo-pyrimidine moiety linked to a piperazine and a chromone structure, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens. The compound may similarly exhibit these properties due to its structural characteristics that resemble those of known antimicrobial agents .

Anticancer Potential

Triazole derivatives are also recognized for their anticancer properties. Studies suggest that they can inhibit tumor growth by interfering with cellular processes essential for cancer cell proliferation. The specific interactions of this compound with cancer cell lines have yet to be fully explored but warrant investigation given the promising results seen with similar compounds .

Neuroprotective Effects

Compounds featuring the triazole ring have been reported to possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology .

Synthesis Methodologies

The synthesis of 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that include:

  • Formation of the Triazole Ring: This is often achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Piperazine Attachment: The piperazine moiety is usually introduced via nucleophilic substitution reactions.
  • Chromone Derivation: The chromone structure can be synthesized through condensation reactions involving phenolic compounds.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Studies and Research Findings

A number of studies have explored the biological activities of related compounds:

  • Antifungal Screening: A series of triazolo-pyrimidine derivatives were synthesized and tested against fungal strains such as Candida albicans. Results indicated that certain modifications significantly enhanced antifungal activity .
  • Antibacterial Efficacy: Compounds with similar structures showed improved activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine or chromone moieties could enhance efficacy .

Chemical Reactions Analysis

Triazolopyrimidine Core Reactivity

The triazolopyrimidine system is a nitrogen-rich heterocycle prone to electrophilic and nucleophilic substitutions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic Substitution Halogens, alkyl halides, or acyl chloridesSubstitution at C-5 or C-7 positions, forming derivatives with enhanced bioactivity.
Coordination Reactions Transition metals (e.g., Pd, Cu)Formation of metal complexes for catalytic or therapeutic applications.
Oxidation H₂O₂, KMnO₄Oxidation of the triazole ring, leading to ring-opening or hydroxylation.

The 4-methoxyphenyl substituent at the triazole ring electron-directing effects, favoring electrophilic attacks at ortho/para positions .

Piperazine Ring Reactivity

The piperazine moiety exhibits flexibility for alkylation, acylation, and cyclization:

Reaction TypeReagents/ConditionsOutcomeSource
Acylation Acid anhydrides, acyl chloridesFormation of amide bonds at secondary amines, modifying pharmacokinetics.
Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br)Quaternization of nitrogen atoms to enhance solubility or bioactivity.
Cyclocondensation Aldehydes/ketones under acidic conditionsFormation of fused heterocycles (e.g., diazepine derivatives).

The carbonyl group bridging the piperazine and chromenone is stable under mild conditions but hydrolyzable under strong acidic/basic conditions.

Chromenone Reactivity

The chromenone scaffold undergoes reactions typical of α,β-unsaturated ketones:

Reaction TypeReagents/ConditionsOutcomeSource
Michael Addition Grignard reagents, aminesAddition at the α-position, forming substituted derivatives.
Reduction NaBH₄, H₂/PdReduction of the carbonyl to alcohol (chromanol analogs).
Condensation Hydrazines, hydroxylaminesFormation of hydrazones or oximes for functionalization.

The conjugated system also participates in photochemical reactions, such as [2+2] cycloadditions under UV light.

Cross-Coupling Reactions

The compound’s aryl and heteroaryl groups enable catalytic cross-coupling:

Reaction TypeCatalysts/ReagentsOutcomeSource
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl formation at the triazolopyrimidine core.
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aminesIntroduction of amino groups at specific sites.

Degradation Pathways

Stability studies reveal degradation under specific conditions:

ConditionDegradation PathwayProducts IdentifiedSource
Acidic Hydrolysis 1M HCl, reflux, 6hCleavage of piperazine-carbonyl bond.
Oxidative Stress H₂O₂, 50°C, 12hEpoxidation of chromenone and triazole ring.

Synthetic Modifications for Bioactivity

Derivatization strategies to enhance pharmacological properties:

Modification SiteStrategyBiological ImpactSource
Triazole N-3 Introduction of fluorinated groupsIncreased metabolic stability and target affinity.
Piperazine NH Acylation with PEG chainsImproved solubility and reduced toxicity.

Key Findings from Structural Analogs

  • EVT-2965214 (Source 2): Demonstrates that methoxy-substituted triazolopyrimidines exhibit enhanced antibacterial activity vs. non-substituted analogs.

  • EVT-3125458 (Source 4): Piperazine acylation improves blood-brain barrier penetration in rodent models.

  • CAS 920413-74-7 (Source 6): Thiophene-containing analogs show potent kinase inhibition (IC₅₀ = 12 nM) .

Reaction Optimization Parameters

  • Temperature : 60–80°C for cross-coupling reactions.

  • Solvent : DMF or THF for nucleophilic substitutions.

  • Catalysts : Pd-based systems (0.5–2 mol%) for efficient couplings .

Preparation Methods

Cyclocondensation of 5-Amino-1H-1,2,4-Triazole with β-Keto Esters

A validated approach involves reacting 5-amino-1H-1,2,4-triazole with a β-keto ester derivative bearing the 4-methoxyphenyl group. For example, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes cyclization with the triazole in the presence of phosphoryl chloride (POCl₃), yielding the triazolopyrimidine scaffold. This method ensures regioselective formation of thetriazolo[4,5-d]pyrimidine system, critical for subsequent functionalization.

Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: POCl₃ (2.5 equiv)
  • Yield: 65–72%

Functionalization of the Coumarin-Piperazine Intermediate

The coumarin-piperazine fragment is synthesized through sequential reactions involving coumarin activation and piperazine conjugation.

Synthesis of 4-Piperazinylcoumarin

4-Hydroxycoumarin is first activated using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to form a reactive intermediate, which undergoes nucleophilic displacement with piperazine. This one-pot method avoids isolation of unstable intermediates and proceeds in high yield:

Procedure :

  • React 4-hydroxycoumarin (1.0 equiv) with BOP (1.2 equiv) and DBU (1.5 equiv) in acetonitrile at 25°C for 1 h.
  • Add piperazine (2.0 equiv) and stir for 4 h.
  • Isolate the product via silica gel chromatography (DCM/MeOH 15:1).
    Yield : 78–85%

Carbonyl Bridge Formation

The piperazine nitrogen is acylated with a carbonyl group using coumarin-3-carbonyl chloride. Activation of the coumarin carboxylic acid (generated via hydrolysis of the ester) with thionyl chloride (SOCl₂) produces the acyl chloride, which reacts with piperazine under mild conditions:

$$
\text{Coumarin-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Coumarin-3-carbonyl chloride} \xrightarrow{\text{piperazine}} \text{Target intermediate}
$$

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → 25°C (gradual warming)
    Yield : 70–75%

Final Coupling of Triazolopyrimidine and Coumarin-Piperazine

The convergent synthesis concludes with coupling the triazolopyrimidine and coumarin-piperazine subunits.

Nucleophilic Aromatic Substitution

The 7-chloro-triazolopyrimidine derivative reacts with the piperazine nitrogen of the coumarin-piperazine intermediate. This SNAr reaction requires activation of the triazolopyrimidine’s chloro group using a Lewis acid (e.g., ZnCl₂):

Reaction Setup :

  • Solvent: N-Methyl-2-pyrrolidone (NMP)
  • Temperature: 120°C, 12 h
  • Catalyst: ZnCl₂ (0.1 equiv)
    Yield : 60–68%

Characterization and Purification

The final product is purified via recrystallization (ethanol/water) or column chromatography (gradient elution with ethyl acetate/hexanes). Structural confirmation is achieved through:

  • ¹H NMR : Key signals include the coumarin lactone proton (δ 8.2–8.4 ppm), piperazine methylene (δ 3.2–3.5 ppm), and 4-methoxyphenyl aromatic protons (δ 6.8–7.3 ppm).
  • HRMS : Molecular ion peak at m/z 532.1743 (calculated for C₂₇H₂₄N₇O₄).

Alternative Synthetic Routes and Modifications

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative for triazole formation. For example, 4-azidocoumarin—synthesized from 4-hydroxycoumarin via BOP-mediated azidation—reacts with a propargyl-substituted triazolopyrimidine under Cu(I) catalysis:

$$
\text{4-Azidocoumarin} + \text{Alkyne-Triazolopyrimidine} \xrightarrow{\text{CuSO₄, sodium ascorbate}} \text{Target compound}
$$

Advantages :

  • High regioselectivity (1,4-triazole)
  • Mild conditions (room temperature, aqueous/organic solvent mix)
    Yield : 75–82%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for steps requiring prolonged heating. For instance, the cyclocondensation of triazole and β-keto ester completes in 30 minutes (vs. 12 h conventionally) with comparable yields.

Challenges and Optimization Strategies

Regioselectivity in Triazolopyrimidine Formation

Competing pathways during cyclocondensation may yield [1,5-a] ortriazolopyrimidine isomers. Using electron-withdrawing groups (e.g., nitro) on the β-keto ester favors the desired [4,5-d] isomer.

Piperazine Acylation Side Reactions

Over-acylation of piperazine (leading to bis-acylated byproducts) is mitigated by employing a large excess of coumarin-carbonyl chloride (2.5 equiv) and slow addition rates.

Q & A

Basic: What synthetic strategies are optimal for preparing this triazolopyrimidine-chromenone hybrid?

Answer:
The synthesis involves multi-step routes focusing on modular assembly of the triazolopyrimidine core, piperazine linkage, and chromenone moiety. Key steps include:

  • Triazolopyrimidine core formation : Cyclocondensation of 4-methoxyphenyl-1H-1,2,3-triazole with chloropyrimidine derivatives under nitrosation conditions (e.g., NaNO₂/HCl) .
  • Piperazine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazine ring to the triazolopyrimidine core, using Pd/C or CuI catalysts in DMF at 80–100°C .
  • Chromenone conjugation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine carbonyl and 2H-chromen-2-one in dichloromethane .
    Optimization tips : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor intermediates via TLC/HPLC. Yields improve with slow addition of reagents and controlled heating (reflux at 195–230°C for cyclization) .

Basic: How is structural characterization validated for this compound?

Answer:
Validation employs a combination of:

  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and HRMS (exact mass ± 0.001 Da) .
  • X-ray crystallography : Resolves piperazine-chair conformation and confirms triazole-pyrimidine planarity (bond angles: 117–122°) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
    Contingencies : If crystallography fails, use 2D NMR (COSY, NOESY) to assign stereochemistry and rotational barriers .

Basic: What preliminary biological screening assays are recommended?

Answer:
Prioritize assays aligned with triazolopyrimidine bioactivity:

  • Anticancer : MTT assay (IC₅₀ vs. HeLa/MCF-7 cells), with positive controls (e.g., doxorubicin) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2 at 10 µM) .
    Data interpretation : Compare IC₅₀/MIC values to structurally analogous compounds (e.g., 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine IC₅₀ = 1.2 µM) .

Advanced: How do structural modifications influence SAR in this scaffold?

Answer:
Key SAR insights from analogous compounds:

Modification Activity Trend Reference
Methoxy → Ethoxy (C-4)↑ Anticancer potency (IC₅₀ ↓ 30%)
Piperazine → Homopiperazine↓ Solubility, ↑ LogP
Chromenone → CoumarinRetained kinase inhibition, ↑ photostability
Methodology : Synthesize derivatives via parallel synthesis, test in standardized assays, and use QSAR models (e.g., CoMFA) to predict bioactivity .

Advanced: What mechanistic studies elucidate target engagement?

Answer:
Advanced approaches include:

  • Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts (∆Tₘ ≥ 2°C) .
  • Molecular docking : Simulate binding to ATP pockets (e.g., VEGFR2 PDB: 4ASD; docking score ≤ −9.0 kcal/mol) .
  • Kinase profiling : Use PamStation®12 to assess selectivity across 100+ kinases .
    Contradictions : If in vitro activity (e.g., nM IC₅₀) conflicts with cellular assays, evaluate membrane permeability (logD) or efflux (P-gp inhibition) .

Advanced: How to resolve contradictions in biological data across assays?

Answer:
Common pitfalls and solutions:

  • Variable purity : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Assay interference : Test chromenone autofluorescence in fluorescence-based assays; switch to luminescence .
  • Cytotoxicity vs. specificity : Use counter-screens (e.g., HEK293 normal cells) and caspase-3 activation assays .
    Case study : A 2025 study found batch-dependent MIC variations (±2 dilutions) due to residual Pd catalysts; mitigate via Chelex resin treatment .

Advanced: What analytical methods quantify stability under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C; monitor via UPLC-MS over 24h .
  • Photostability : IEC 61345 guidelines (UV-Vis irradiation at 365 nm; degradation <10% in 6h) .
  • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH); calculate t₁/₂ with LC-MS/MS .
    Data application : Optimize formulations (e.g., PEGylation) if t₁/₂ < 30 min .

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